![molecular formula C13H9ClO3 B3024601 3-(4-Chlorophenoxy)benzoic acid CAS No. 129764-91-6](/img/structure/B3024601.png)
3-(4-Chlorophenoxy)benzoic acid
Overview
Description
“3-(4-Chlorophenoxy)benzoic acid” is a chemical compound with the molecular formula C13H9ClO3 . It has a molecular weight of 248.67 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a halogenated salicylanilide known as rafoxanide was synthesized in three steps from readily available 4-chlorophenol with an overall yield of 74% . The key stages of the synthesis involved salicylic acid iodination, adding iodine in the presence of hydrogen peroxide, which allowed obtaining a 95% yield . The second key stage was the reaction of 3,5-diiodosalicylic acid with aminoether, where salicylic acid chloride was formed in situ with PCl3 achieving an 82% yield .Molecular Structure Analysis
The molecular structure of “3-(4-Chlorophenoxy)benzoic acid” consists of a benzoic acid group attached to a chlorophenoxy group . The InChI code for this compound is 1S/C13H9ClO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8H,(H,15,16) .Physical And Chemical Properties Analysis
“3-(4-Chlorophenoxy)benzoic acid” appears as white small needles . It has a melting point range of 164-172 °C .Scientific Research Applications
Photocatalyst for Antibiotic Degradation
Recent research has explored the use of 3-(4-Chlorophenoxy)benzoic acid -based complexes as photocatalysts. These complexes exhibit optical semiconducting behavior and have been employed in the photodecomposition of antibiotics such as chloramphenicol, nitrofurazone, ornidazole, oxytetracycline, and sulfamethoxazole .
Safety and Hazards
The safety data sheet for a similar compound, “4-(4-Chlorophenoxy)benzoic acid”, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, avoid release to the environment, and wear protective gloves, eye protection, and face protection .
Future Directions
While specific future directions for “3-(4-Chlorophenoxy)benzoic acid” are not mentioned in the available literature, similar compounds such as halogenated salicylanilides are known for their antihelmintic properties and are used extensively in the control of Haemonchus spp., Fasciola spp. infestation in sheep and cattle in many countries . They are also being studied for their potential antileishmanial properties . This suggests that “3-(4-Chlorophenoxy)benzoic acid” and similar compounds may have potential applications in the field of veterinary medicine and could be subjects of future research.
properties
IUPAC Name |
3-(4-chlorophenoxy)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBGRQBEFICVLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571911 | |
Record name | 3-(4-Chlorophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenoxy)benzoic acid | |
CAS RN |
129764-91-6 | |
Record name | 3-(4-Chlorophenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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